
PD 198306
Descripción general
Descripción
PD 198306 es un derivado de amino-benzamida permeable a las células que actúa como un inhibidor potente y no competitivo de ATP de la quinasa de proteína quinasa activada por mitógenos 1/2 (MEK1/2). Exhibe una excelente selectividad sobre la quinasa regulada por señal extracelular (ERK), c-Src, las quinasas dependientes de ciclinas (Cdk) y la fosfatidilinositol 3-quinasa γ (PI 3-Kγ) . This compound es conocido por su capacidad para inhibir la actividad de MEK en fibroblastos sinoviales a concentraciones que varían de 30 a 100 nM .
Aplicaciones Científicas De Investigación
Applications in Pain Management
One of the prominent applications of PD 198306 is its role in neuropathic pain management. Research has demonstrated that intrathecal administration of this compound effectively reduces allodynia in animal models of neuropathic pain, specifically the streptozocin-induced diabetic neuropathy and chronic constriction injury (CCI) models. The antihyperalgesic effects correlate with a decrease in active ERK1 and ERK2 levels in the lumbar spinal cord, indicating its potential as a treatment for chronic pain conditions.
Data Table: Effects of this compound on Neuropathic Pain Models
Model | Route of Administration | Dose (μg) | Effect |
---|---|---|---|
Streptozocin-induced neuropathy | Intrathecal | 1-30 | Dose-dependent reduction in static allodynia |
Chronic constriction injury | Intrathecal | 1-30 | Significant reduction in hyperalgesia |
Applications in Cancer Treatment
This compound has also been explored for its efficacy in enhancing cancer therapies. A study identified this compound as part of a combination therapy that enhances the efficacy of sorafenib, a drug used to treat hepatocellular carcinoma. The combination was shown to synergistically inhibit the MEK-ERK pathway and induce apoptosis in cancer cells.
Case Study: Combination Therapy with Sorafenib
In a recent study involving hepatocellular carcinoma:
- Objective : To evaluate the effectiveness of this compound combined with sorafenib.
- Findings : The combination led to enhanced inhibition of cell growth and increased apoptosis rates compared to either drug alone.
- : this compound may serve as a valuable adjunct therapy to improve outcomes in patients treated with sorafenib.
Other Notable Applications
- Cellular Signaling Studies : this compound is utilized in research exploring cellular signaling mechanisms, particularly those involving the MAPK pathway.
- Neuroscience Research : Its effects on neuronal excitability and plasticity are being studied to understand chronic pain mechanisms better.
Mecanismo De Acción
PD 198306 ejerce sus efectos inhibiendo selectivamente MEK1/2, que son componentes clave de la vía de la quinasa de proteína activada por mitógenos (MAPK). Esta inhibición evita la fosforilación y activación de ERK1/2, lo que lleva a una reducción de los eventos de señalización posteriores. El mecanismo de inhibición no competitivo de ATP del compuesto le permite unirse a MEK1/2 sin competir con el ATP, lo que proporciona una alta selectividad y potencia .
Análisis Bioquímico
Biochemical Properties
PD 198306 selectively inhibits MEK1/2, a type of protein kinase that plays a crucial role in the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting MEK1/2, this compound can interfere with these processes, potentially altering cellular function .
Cellular Effects
This compound has been shown to inhibit MEK activity in synovial fibroblasts at concentrations of 30-100 nM . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can reduce the Streptozocin-induced increase in the level of active ERK1 and 2 .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to MEK1/2 and inhibiting its activity . This inhibition prevents the phosphorylation of ERK1/2, a downstream target of MEK, thereby disrupting the MAPK/ERK signaling pathway . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to inhibit the replication of Tha-GFP by 25% at 10 μM after 36 hours
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, intrathecal administration of this compound (1-30 μg per 10 μL) dose-dependently blocks static allodynia in both the streptozocin and the chronic constriction injury (CCI) models of neuropathic pain . The minimum effective doses (MED) of 3 μg significantly blocked static allodynia 30 min after treatment .
Metabolic Pathways
This compound is involved in the MAPK/ERK signaling pathway, where it inhibits the activity of MEK1/2
Subcellular Localization
It is known that this compound can inhibit MEK1/2, which is located in the cytoplasm of cells
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PD 198306 implica la preparación de N-(ciclopropilmetoximetil)-3,4,5-trifluoro-2-[(4-yodo-2-metilfenil)amino]-benzamida. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de amino-benzamida: La estructura del núcleo se sintetiza haciendo reaccionar ácido 3,4,5-trifluoro-2-nitrobenzoico con ciclopropilmetanol bajo condiciones adecuadas para formar el éster correspondiente. Este éster luego se reduce al núcleo de amino-benzamida.
Introducción del grupo yodo-metilfenilo: El núcleo de amino-benzamida se hace reaccionar adicionalmente con 4-yodo-2-metil anilina para introducir el grupo yodo-metilfenilo, formando el compuesto final this compound.
Métodos de producción industrial
Los métodos de producción industrial para this compound no están ampliamente documentados en la literatura. La síntesis generalmente implica técnicas de síntesis orgánica estándar, incluida la esterificación, la reducción y la formación de amidas, seguidas de pasos de purificación como la recristalización o la cromatografía para lograr una alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
PD 198306 sufre varias reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente que involucran los grupos trifluorometilo y yodo.
Oxidación y reducción: This compound puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes en sus aplicaciones típicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen:
- Ciclopropilmetanol
- Ácido 3,4,5-trifluoro-2-nitrobenzoico
- 4-yodo-2-metil anilina
- Agentes reductores como paladio sobre carbono (Pd/C) para reacciones de hidrogenación .
Principales productos formados
El principal producto formado a partir de la síntesis de this compound es N-(ciclopropilmetoximetil)-3,4,5-trifluoro-2-[(4-yodo-2-metilfenil)amino]-benzamida. Otros subproductos pueden incluir materiales de partida no reaccionados y subproductos de reacciones incompletas .
Comparación Con Compuestos Similares
PD 198306 se compara con otros inhibidores de MEK como CI-1040 y U0126. Si bien todos estos compuestos inhiben MEK1/2, this compound es único debido a su mecanismo de inhibición no competitivo de ATP y su alta selectividad sobre otras quinasas . Compuestos similares incluyen:
CI-1040: Un inhibidor de MEK competitivo con ATP con un perfil de selectividad diferente.
U0126: Otro inhibidor de MEK con un mecanismo de acción y selectividad distintos.
Actividad Biológica
PD 198306 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) kinase 1/2 (MEK1/2), with significant implications in various biological processes, particularly in pain management and cancer therapy. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular pathways, and relevant case studies.
- Chemical Name : N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide
- Molecular Formula : C₁₈H₁₆F₃IN₂O₂
- CAS Number : 212631-61-3
- IC50 Values :
This compound exerts its biological effects primarily through the inhibition of the MEK1/2 pathway, which is crucial for the activation of extracellular signal-regulated kinases (ERKs). By blocking MEK activity, this compound prevents the phosphorylation and activation of ERKs, thereby interfering with downstream signaling pathways involved in cell proliferation and survival.
Key Findings:
- Inhibition of ERK Activation : this compound significantly reduces the levels of active ERK1 and ERK2 in various models, including those induced by neuropathic pain .
- Antihyperalgesic Effects : In animal models, this compound has demonstrated dose-dependent antihyperalgesic effects, effectively blocking static allodynia associated with neuropathic pain conditions such as streptozocin-induced hyperalgesia and chronic constriction injury (CCI) models .
Case Study: Neuropathic Pain Models
In a study investigating the effects of this compound on neuropathic pain:
- Methodology : Intrathecal administration was performed using doses ranging from 1 to 30 µg.
- Results :
- The minimum effective dose (MED) was identified at 3 µg, which significantly blocked static allodynia after treatment.
- Higher doses (10 µg and above) completely inhibited allodynia for up to two hours post-administration.
- Western blot analysis confirmed a reduction in active ERK1 and ERK2 levels following treatment with this compound .
Cellular Studies
This compound has been evaluated for its effects on various cancer cell lines. In vitro studies revealed:
- Cell Viability Assays : Using Alamar Blue assays, this compound showed potent inhibition of cell proliferation across different human prostate cancer cell lines. The compound exhibited stronger inhibition compared to other MEK inhibitors like U0126 and PD98059 .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
CWR22 | 10 | ~70 |
PC3 | 10 | ~65 |
DU145 | 10 | ~60 |
Summary of Biological Activities
- Pain Management : Effective in blocking neuropathic pain through MEK inhibition.
- Cancer Therapy : Demonstrates potential as an anti-proliferative agent in various cancer cell lines.
Propiedades
IUPAC Name |
N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAXDAKQGVISBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433306 | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-61-3 | |
Record name | PD-198306 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-198306 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.